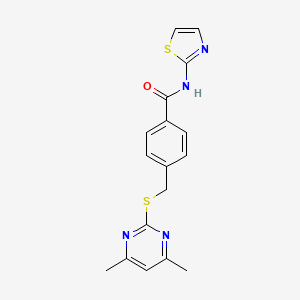

![molecular formula C19H21N5O4S2 B2506710 N,N-二甲基-4-(4-(4-氧代噻吩并[3,2-d][1,2,3]三嗪-3(4H)-基)哌啶-1-羰基)苯磺酰胺 CAS No. 2034426-77-0](/img/structure/B2506710.png)

N,N-二甲基-4-(4-(4-氧代噻吩并[3,2-d][1,2,3]三嗪-3(4H)-基)哌啶-1-羰基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound N,N-dimethyl-4-(4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-carbonyl)benzenesulfonamide is a derivative of benzenesulfonamide, a class of compounds known for their inhibitory action on human carbonic anhydrase (hCA) isoforms. These isoforms, such as hCA I, II, VII, IX, and XII, are involved in various physiological and pathological processes, including glaucoma, epilepsy, obesity, and cancer . The compound incorporates a 1,3,5-triazine moiety, which is a common feature in molecules with potential pharmacological activities, including antioxidant, enzyme inhibition, and anticancer properties .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives with triazine moieties typically involves the reaction of 4-isocyanato-benzenesulfonamide with 2-amino-4,6-dichloro-1,3,5-triazine, followed by derivatization with various nucleophiles such as morpholine, ammonia, methylamine, dimethylamine, and piperidine . The resulting compounds have been shown to exhibit potent inhibitory action against hCA isoforms, particularly hCA IX, which is a validated drug target for anticancer agents .

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is often characterized by the presence of a sulfonamide group attached to a benzene ring, which is essential for hCA inhibition. The incorporation of triazine and piperidine moieties provides additional points of interaction with the enzyme's active site, enhancing the inhibitory potency and selectivity . Crystallographic and computational studies have been used to rationalize the interactions between these inhibitors and the hCA isoforms .

Chemical Reactions Analysis

The chemical reactivity of benzenesulfonamide derivatives is influenced by the presence of the triazine ring and the substituents attached to it. These compounds can undergo further chemical modifications, which can be exploited to fine-tune their pharmacological properties. For instance, the introduction of different aromatic amines, dimethylamine, morpholine, and piperidine substituents can lead to variations in enzyme inhibition potency and selectivity .

Physical and Chemical Properties Analysis

Benzenesulfonamide derivatives with triazine moieties generally exhibit moderate DPPH radical scavenging and metal chelating activity, and low ABTS cation radical scavenging activity . These compounds have also demonstrated cytotoxic activity against various human cancer cell lines and the ability to induce apoptosis in these cells . The physical properties, such as solubility and stability, can be influenced by the nature of the substituents, which is important for their pharmacokinetic profile and therapeutic potential .

科学研究应用

抗氧化和酶抑制活性

N,N-二甲基-4-(4-(4-氧代噻吩并[3,2-d][1,2,3]三嗪-3(4H)-基)哌啶-1-羰基)苯磺酰胺和相关化合物已使用各种检测方法研究了其抗氧化性能。它们已显示出针对自由基和金属螯合活性的中等清除活性。此外,这些化合物已证明对乙酰胆碱酯酶 (AChE)、丁酰胆碱酯酶 (BChE) 和酪氨酸酶等酶具有抑制活性,这些酶与阿尔茨海默病、帕金森病和色素沉着障碍等疾病相关 (Lolak 等人,2020)。

抗癌潜能的碳酸酐酶抑制

已合成一系列相关的苯磺酰胺并测试了它们作为碳酸酐酶 (CA) 同工型的抑制剂的效率,特别是 hCA IX 和 XII。这些同工型与肿瘤发生有关,使得这些化合物成为抗癌和抗转移剂的潜在候选药物。研究表明对 hCA IX 具有很高的选择性和抑制效力,而 hCA IX 是癌症治疗的经验证的药物靶点 (Lolak 等人,2019)。

抗菌活性

与 N,N-二甲基-4-(4-(4-氧代噻吩并[3,2-d][1,2,3]三嗪-3(4H)-基)哌啶-1-羰基)苯磺酰胺在结构上相似的化合物已探索了其抗菌性能。某些衍生物已对各种微生物菌株表现出显着的活性,表明具有开发新型抗菌剂的潜力 (Desai 等人,2016)。

缓蚀

对苯并噻唑衍生物的研究,包括具有与 N,N-二甲基-4-(4-(4-氧代噻吩并[3,2-d][1,2,3]三嗪-3(4H)-基)哌啶-1-羰基)苯磺酰胺相似的结构基序的研究,已证明它们在酸性溶液中作为钢的缓蚀剂的有效性。这表明潜在的工业应用,特别是在保护金属表面免受腐蚀方面 (Hu 等人,2016)。

属性

IUPAC Name |

N,N-dimethyl-4-[4-(4-oxothieno[3,2-d]triazin-3-yl)piperidine-1-carbonyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O4S2/c1-22(2)30(27,28)15-5-3-13(4-6-15)18(25)23-10-7-14(8-11-23)24-19(26)17-16(20-21-24)9-12-29-17/h3-6,9,12,14H,7-8,10-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHCGVQYXZISZLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCC(CC2)N3C(=O)C4=C(C=CS4)N=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

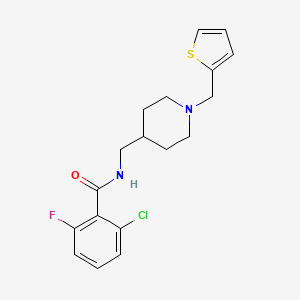

![1-[4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]phenyl]pyrrolidine-2,5-dione](/img/structure/B2506628.png)

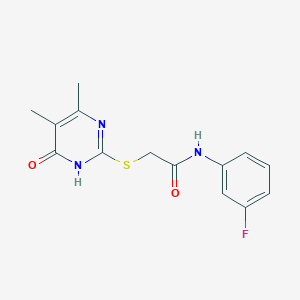

![2-(4-fluorophenoxy)-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2506635.png)

![N-[(1S)-7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-yl]-N-[(4-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide](/img/structure/B2506636.png)

![2-(2-fluorophenoxy)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propanamide](/img/structure/B2506637.png)

![4-(Methylamino)-2-[(4-methylbenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B2506638.png)

![2-(2,5-dimethylfuran-3-carbonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2506642.png)

![Methyl 2-[(2-phenylimidazo[1,2-a]pyrimidin-3-yl)sulfanyl]benzoate](/img/structure/B2506643.png)

![2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(4-methoxybenzyl)acetamide](/img/structure/B2506649.png)

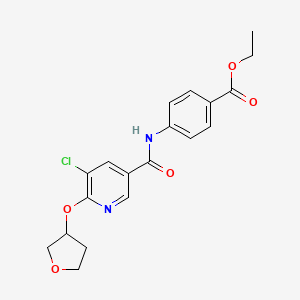

![N-([2,4'-bipyridin]-4-ylmethyl)-3-(4-chloro-3-fluorophenyl)propanamide](/img/structure/B2506650.png)